molecular formula C9H5BrO3 B1374237 5-Bromobenzofuran-3-carboxylic acid CAS No. 461663-79-6

5-Bromobenzofuran-3-carboxylic acid

Cat. No. B1374237
M. Wt: 241.04 g/mol
InChI Key: MZQBOTQXGIKNEO-UHFFFAOYSA-N
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Description

5-Bromobenzofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrO3 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .


Synthesis Analysis

Benzofuran compounds, including 5-Bromobenzofuran-3-carboxylic acid, have been synthesized through various methods. One such method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method involves the construction of two fused rings from nonaromatic precursors, a complex task in heterocyclic chemistry .


Molecular Structure Analysis

The molecular structure of 5-Bromobenzofuran-3-carboxylic acid consists of a benzofuran ring substituted with a bromine atom and a carboxylic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromobenzofuran-3-carboxylic acid are not detailed in the search results, benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Physical And Chemical Properties Analysis

5-Bromobenzofuran-3-carboxylic acid has a molecular weight of 241.038 Da . Other physical and chemical properties specific to this compound were not detailed in the search results.

Scientific Research Applications

Anticancer Therapeutic Potential

  • Scientific Field: Medical Chemistry
  • Application Summary: Benzofuran compounds have shown extraordinary inhibitory potency against a panel of human cancer cell lines . They have unique therapeutic potentials and are involved in various clinical drugs .
  • Results or Outcomes: The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .

Biological Activities and Drug Prospects

  • Scientific Field: Pharmacology
  • Application Summary: Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
  • Results or Outcomes: Benzofuran compounds have shown diverse pharmacological activities, making them potential applications as drugs .

Future Directions

While specific future directions for 5-Bromobenzofuran-3-carboxylic acid were not detailed in the search results, benzofuran compounds in general have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds .

properties

IUPAC Name

5-bromo-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQBOTQXGIKNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734922
Record name 5-Bromo-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzofuran-3-carboxylic acid

CAS RN

461663-79-6
Record name 5-Bromo-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-benzofuran-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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